

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino Pyrazoles

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Compound of Interest

Compound Name: *1-(Isopropoxymethyl)-1h-pyrazol-4-amine*
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The 4-amino pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.^{[1][2]} Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-amino pyrazole derivatives across several key therapeutic areas, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery.

Kinase Inhibition: A Prominent Application of 4-Amino Pyrazoles

4-Amino pyrazoles have emerged as a particularly successful scaffold in the design of kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases.^{[1][2]}

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Their dysregulation is associated with various autoimmune

diseases, inflammatory conditions, and cancers.[3][4] Several 4-amino pyrazole derivatives have been developed as potent JAK inhibitors.

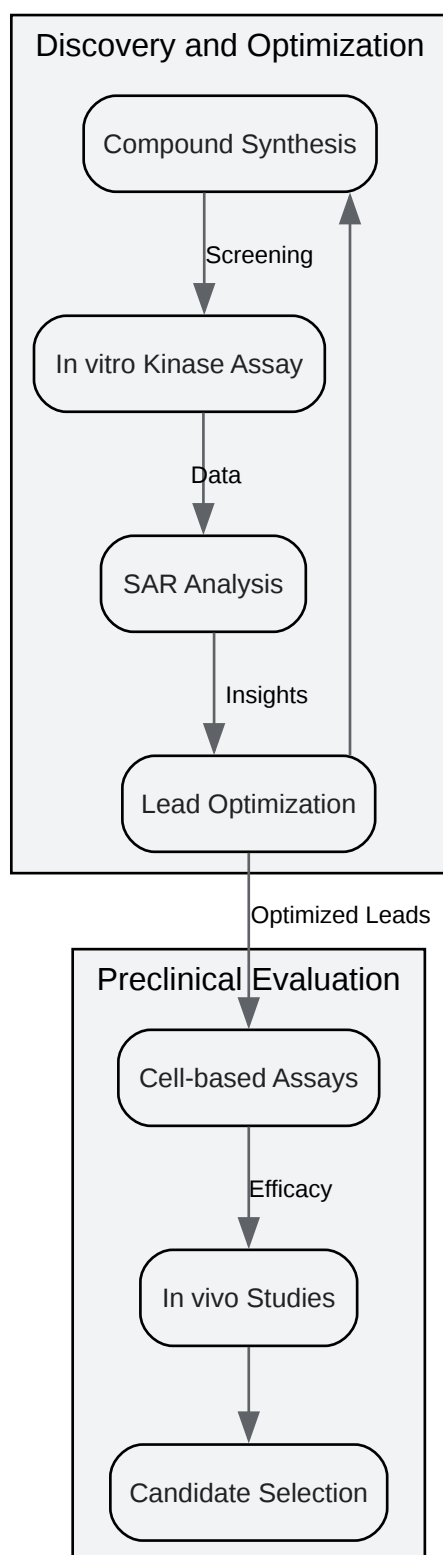
A key SAR insight is the importance of the substituents on the pyrazole and the appended heterocyclic rings. For instance, in a series of 4-amino-(1H)-pyrazole derivatives, modifications at the R1 position of the pyrazole ring did not significantly influence JAK inhibition, suggesting this position is not critical for interaction with the kinase.[4] Conversely, the nature of the heterocyclic moiety attached to the 4-amino group is crucial for potency.

Compound	R1	R2	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	Reference
17m	-	Cyclohexyl	670	98	39	[3]
3f	H	5-trifluoromethylpyrimidin-2-yl	3.4	2.2	3.5	[4]

Table 1: Comparative in vitro activity of selected 4-amino pyrazole-based JAK inhibitors.

The data in Table 1 highlights that compound 3f, with a hydrogen at the R1 position and a trifluoromethyl-substituted pyrimidine ring, exhibits significantly improved potency against all three JAK isoforms compared to compound 17m.[3][4] This underscores the importance of the pyrimidine moiety in achieving potent JAK inhibition.

The general workflow for identifying and characterizing such inhibitors is outlined below:



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Caption: Workflow for the discovery and development of 4-amino pyrazole-based kinase inhibitors.

Other Kinase Targets

The versatility of the 4-amino pyrazole scaffold extends to the inhibition of other kinases:

- **DDR1:** 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been investigated as Discoidin Domain Receptor 1 (DDR1) inhibitors, a receptor tyrosine kinase involved in cancer progression.[5]
- **CDK14:** A series of 4-amino-1H-pyrazoles have been developed as covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE family of kinases implicated in various cancers.[6]
- **JNK:** 4-(Pyrazol-3-yl)-pyridines, derived from a 4-amino pyrazole core, have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress signaling pathways.[7]
- **FGFR:** Aminopyrazole-based compounds have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, including their gatekeeper mutant versions, which are drivers in numerous cancers.[8]

Anticancer Activity

Beyond kinase inhibition, 4-amino pyrazole derivatives have demonstrated broad anticancer activity through various mechanisms.

A study on 4-aminopyrazole derivatives revealed their cytotoxic effects against HeLa (cervical cancer) and human dermal fibroblast cancer cells.[9] Another series of pyrazole-arylacetamide hybrids showed potent cytotoxicity against the MCF-7 breast cancer cell line.[9] The presence of a trifluoromethyl group on the pyrazole ring has been shown to be beneficial for anticancer activity. For example, 1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride displayed significant potential against HeLa cells.[10][11]

Compound	Cell Line	Activity (IC50 or % inhibition)	Key Structural Features	Reference
172a/b	HeLa, Human Dermal Fibroblasts	Cytotoxic	4-aminopyrazole core	[9]
173a/b	MCF-7	IC50 = 0.604 μ M and 0.665 μ M	Pyrazole-arylacetamide hybrids	[9]
1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride	HeLa	SI > 1351	Phenyl at C5, CF3 at C3	[10][11]
11a	HepG2, HeLa	54.25% and 38.44% growth inhibition	Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate	[1]

Table 2: Anticancer activity of diverse 4-amino pyrazole derivatives.

Antimicrobial and Other Biological Activities

The therapeutic potential of 4-amino pyrazoles extends to antimicrobial, anti-inflammatory, and antioxidant activities.

- Antimicrobial Activity: N-unsubstituted 4-nitrosopyrazoles, precursors to 4-amino pyrazoles, have shown potent tuberculostatic and antibacterial activity.[10][11] Specifically, they were effective against *Streptococcus pyogenes*, *Staphylococcus aureus* (including MRSA), and *Neisseria gonorrhoeae*. [10][11] Certain 4-nitroso-1-methyl-5-phenylpyrazoles also exhibited pronounced antifungal activity.[10][11]

- **Antioxidant Activity:** N-unsubstituted 4-aminopyrazoles have demonstrated high radical-scavenging activity in various assays.[10][11] A comparative study of 4-aminopyrazol-5-ols as Edaravone analogs showed that they were significantly more active as antioxidants than their 4-hydroxyiminopyrazolone precursors.[12]
- **Anti-inflammatory and Analgesic Activity:** 4-Nitroso- and 4-aminopyrazoles with a phenyl fragment at the 5-position have shown pronounced analgesic activity.[10][11]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-amino pyrazole and for key biological assays.

Synthesis of 1-Alkyl-4-Aminopyrazoles via Reduction of 4-Nitropyrazoles

This protocol describes a common and reliable method for the synthesis of 4-amino pyrazoles. [10][13]

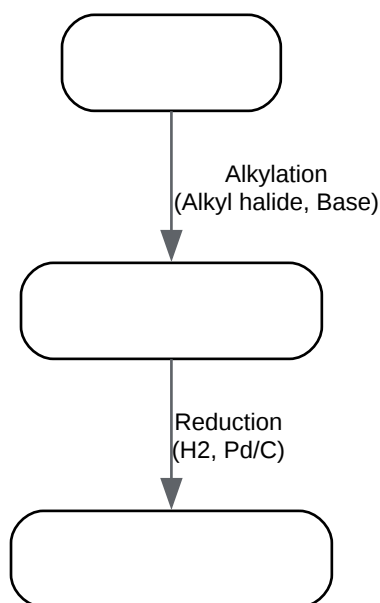
Step 1: N-Alkylation of 4-Nitropyrazole

- To a solution of 4-nitropyrazole (1 eq.) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, 1.5 eq.).
- Add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.) dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours, monitoring the reaction progress by TLC.
- Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired 1-alkyl-4-nitropyrazole.

Step 2: Reduction of the Nitro Group

- Dissolve the 1-alkyl-4-nitropyrazole (1 eq.) in a protic solvent such as methanol or ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C, 0.1 eq.).
- Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 2-8 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-aminopyrazole, which can be further purified by recrystallization or column chromatography if necessary.



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Caption: Synthetic scheme for the preparation of 1-alkyl-4-aminopyrazoles.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for determining the inhibitory activity of compounds against a kinase such as JAK2.^[7]

Materials:

- Recombinant kinase (e.g., JAK2)
- Peptide substrate specific for the kinase
- ATP
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- Test compounds dissolved in DMSO
- Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
- **Assay Plate Preparation:** Add a small volume (e.g., 1-5 μ L) of the diluted compounds or vehicle (DMSO) to the wells of the assay plate.
- **Kinase Reaction:**
 - Prepare a kinase/substrate solution in the assay buffer.
 - Initiate the kinase reaction by adding an ATP solution to the wells containing the kinase/substrate and the test compounds. The final reaction volume is typically 10-50 μ L.

- Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
- Signal Detection:
 - Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
 - Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the controls (0% inhibition for vehicle-treated wells and 100% inhibition for wells without kinase).
 - Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines like HeLa.^{[4][9]}

Materials:

- HeLa cells
- Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

- 96-well flat-bottom plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
- **Incubation:** Incubate the cells with the compounds for 24-72 hours.
- **MTT Addition:** Remove the compound-containing medium and add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

The 4-amino pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The extensive body of research on its SAR has provided valuable insights for medicinal chemists. For kinase inhibitors, the focus should be on the nature of the heterocyclic system attached to the 4-amino group. In the context of anticancer agents, the introduction of specific substituents such as trifluoromethyl groups and appropriate aromatic

moieties can significantly enhance cytotoxicity. Furthermore, the inherent biological activity of the 4-amino pyrazole core makes it a promising platform for developing new antimicrobial, antioxidant, and anti-inflammatory drugs. The experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate new 4-amino pyrazole derivatives, facilitating the discovery of next-generation therapeutics.

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